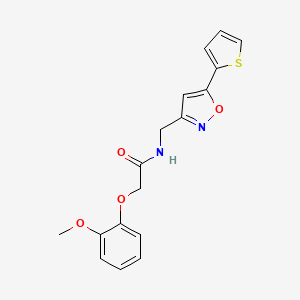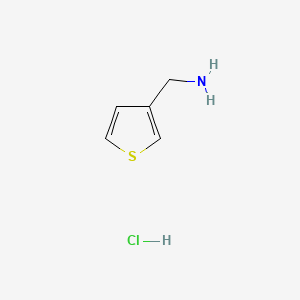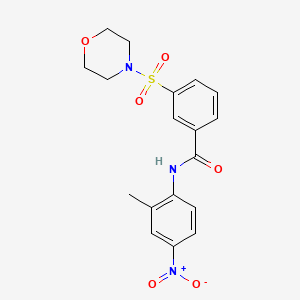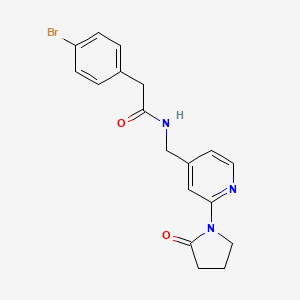![molecular formula C17H20N4O4S3 B2914434 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide CAS No. 637326-25-1](/img/structure/B2914434.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide is a compound that falls within the realm of organic chemistry, known for its diverse applications in research and industry. Its unique structure, comprising multiple functional groups, makes it an interesting subject for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide typically involves the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the allylthio group and the tetrahydrofuran moiety. The synthetic route might involve:
Cyclization to form the 1,3,4-thiadiazole core.
Subsequent thioetherification to attach the allylthio group.
Sulfonylation and amination to incorporate the benzamide and tetrahydrofuran groups.
Specific reaction conditions such as temperature, pressure, and solvents will vary depending on the specific synthetic pathway and desired purity.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and efficiency. This might include:
Use of continuous flow reactors for improved reaction control.
Implementation of catalytic systems to enhance reaction rates.
Efficient purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide can undergo a variety of chemical reactions due to its functional groups:
Oxidation: Possible at the thioether group to form sulfoxides or sulfones.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The allylthio and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles like halides or amines under acidic or basic conditions.
Major Products
The primary products formed from these reactions would depend on the specific functional group targeted:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide finds applications in:
Chemistry: As a precursor for synthesizing complex molecules.
Biology: Potential as a biochemical probe or for studying enzyme inhibition.
Medicine: Exploration of its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Usage as an intermediate in the production of fine chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would likely involve:
Molecular Targets: Interaction with specific enzymes or receptors, possibly inhibiting their function.
Pathways Involved: Modulation of biochemical pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
**N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide.
**N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide.
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide may exhibit unique properties due to the presence of the allyl group, which can influence its reactivity and biological activity. The allylthio group offers different steric and electronic effects compared to methyl or ethyl analogs, potentially leading to distinct pharmacokinetic and pharmacodynamic profiles.
In essence, this compound's unique structure lends it versatility in various scientific fields, making it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
4-(oxolan-2-ylmethylsulfamoyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S3/c1-2-10-26-17-21-20-16(27-17)19-15(22)12-5-7-14(8-6-12)28(23,24)18-11-13-4-3-9-25-13/h2,5-8,13,18H,1,3-4,9-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWBYHISGSQCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)

![2-[(3,5-difluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2914356.png)
![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)


![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)
![(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2914367.png)
![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)


![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914372.png)
![N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2914374.png)
